Compound Description: Diflunisal is a non-narcotic analgesic drug with a potency approximately 25 times greater than that of aspirin. It has been shown to concentrate in inflamed tissues and exhibit analgesic effects in rat models of hyperalgesia induced by Freund’s adjuvant. [] Diflunisal also inhibits the expression of virulence factors in Staphylococcus aureus. [] The onset of action for diflunisal is slower compared to narcotic analgesics, requiring about an hour to take effect. [] Its peak analgesic effect is delayed until 3-4 hours after administration. [] Studies with radiolabeled diflunisal indicate that peak levels in plasma and tissues occur approximately 2 hours before the peak analgesic effect. [] The analgesic action of diflunisal is not antagonized by naloxone or naltrexone, suggesting it does not act through opioid receptors. []
Compound Description: Diflufenican is a herbicide that undergoes selective cleavage of ether and amide bonds under specific reaction conditions. [] In the presence of a strong base (KOH), it primarily yields 2-[3-(trifluoromethyl)-phenoxy]-3-pyridinecarboxylic acid and 2,4-difluoroaniline. [] Under acidic conditions (acetic acid and hydrochloric acid), it forms a mixture of N-(2,4-difluorophenyl)-2-hydroxy-3-pyridinecarboxamide, 2-hydroxy-3-carboxypyridine, 2,4-difluoroaniline, and 3-trifluoromethylphenol. [] The reaction pathway under acidic conditions involves the initial formation of N-(2,4-difluorophenyl)-2-hydroxy-3-pyridinecarboxamide, which subsequently converts to 2-hydroxy-3-carboxypyridine. []
Compound Description: T-3262 is primarily absorbed from the upper small intestine, specifically the duodenum, in rats. [] Following oral administration, serum radioactivity levels peak at 1 hour and gradually decline. [] Urinary and fecal excretion account for 35% and 65% of the administered dose, respectively, in rats. [] In mice, these values are 42% and 56%, respectively. [] Biliary excretion in rats contributes to approximately 27% of the administered dose, with reabsorption of approximately half of the excreted radioactivity from the intestine. [] T-3262 demonstrates widespread distribution in tissues, with the highest concentrations found in the kidneys and liver, excluding the stomach and intestines. [] Lower levels of radioactivity are detected in other organs, including the spleen, adrenal glands, pancreas, lungs, heart, and thymus, with minimal distribution to the brain. [] Autoradiography studies in mice confirm the widespread tissue distribution, excluding the brain, spinal cord, and eyeballs. [] In pregnant mice, fetal radioactivity levels are comparable to maternal blood levels. [] The binding rate of T-3262 to serum proteins in rats and mice ranges from 63% to 66%. []
Compound Description: These are a class of compounds studied for their antibacterial activity and urinary recovery rates in mice. [] Substitutions at the 6-position significantly influence both properties. [] While some derivatives show comparable or better in vitro activity than the reference compound 6-(4-dimethylaminophenyl)-1-(4-fluorophenyl)-4-pyridone-3-carboxylic acid, none surpass the potency of 1-(4-hydroxyphenyl)-6-(2-thianaphthenyl)-4-pyridone-3-carboxylic acid. []
Compound Description: MA-5 is a synthetic derivative of the plant hormone indole-3-acetic acid. It has been shown to enhance ATP production in Hep3B human hepatocellular carcinoma cells. [] MA-5 also improves the survival of fibroblasts derived from patients with mitochondrial diseases under stress-induced conditions, including Leigh syndrome, MELAS, Leber’s hereditary optic neuropathy, and Kearns-Sayre syndrome. [] The mechanism of action of MA-5 is thought to be distinct from that of antioxidant therapy. [] MA-5 has been investigated for its potential to ameliorate autism-like behavior in a mouse model induced by prenatal exposure to valproic acid (VPA). [] Results indicate that an MA-5-containing diet improved anxiety and exploratory behavior in mice exposed to VPA, suggesting potential therapeutic benefits for autism spectrum disorders (ASD), particularly in individuals with mitochondrial dysfunction. []
Compound Description: This Skepinone-based compound is a potent and selective inhibitor of p38α MAP kinase, with an IC50 value of 5.5 nM. [] It exhibits a favorable brain-to-plasma ratio of 1.4, indicating its ability to penetrate the blood-brain barrier. [] Additionally, Compound 43 demonstrates metabolic stability, a lack of hERG binding (indicating a lower risk of cardiac side effects), and the ability to modulate the production of pro-inflammatory cytokines IL-6 and TNF-α in cellular assays. []
Compound Description: Similar to Compound 43, this molecule is a Skepinone-based inhibitor of p38α MAP kinase with an IC50 value of 12 nM. [] It demonstrates an even more favorable brain-to-plasma ratio of 4.4, highlighting its enhanced blood-brain barrier permeability. [] Compound 44 also exhibits p38α MAP kinase selectivity, metabolic stability, no hERG binding, and the capacity to regulate IL-6 and TNF-α production in cell-based assays. []
Compound Description: As a Skepinone-N analog of Compound 43, Compound 70 acts as a highly potent p38α MAP kinase inhibitor, exhibiting an IC50 value of 1.0 nM. [] It displays remarkable brain penetration, achieving a brain-to-plasma ratio of 4.7 after oral administration (0.4 mg/kg) in mice. [] Compound 70 is selective for p38α MAP kinase, metabolically stable, does not bind to hERG, and can modulate IL-6 and TNF-α production in cellular assays. []
Compound Description: This sulfonate ester has been identified as a genotoxic impurity in Posaconazole, an antifungal medication. [] It is deemed genotoxic based on predictions made using two quantitative structure-activity relationship (QSAR) methodologies. [] To control the levels of this impurity, a highly sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) limit test method was developed and validated. [] This method successfully detected the impurity in commercial-scale Posaconazole samples, meeting the Food and Drug Administration's (FDA) acceptance criteria for genotoxic impurities in pharmaceutical substances. []
Compound Description: This sulfonate ester represents another genotoxic impurity found in Posaconazole. [] Its genotoxicity was predicted using two quantitative structure-activity relationship (QSAR) methods. [] To ensure the safety of Posaconazole, a sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) limit test was established and validated for the detection of this impurity. [] This method demonstrated its effectiveness by detecting the impurity in commercially available Posaconazole samples, aligning with FDA guidelines for genotoxic impurities in drug substances. []
[2,2'-Bipyridine]-5,5'-dicarboxylic acid
Relevance: This compound is a component of an iridium-based metalloligand used in the synthesis of luminescent metal-organic frameworks (MOFs). [] Although it lacks the 2,4-difluorophenyl group found in the target compound 5-(2,4-difluorophenyl)nicotinic acid, its presence in a study involving the modification of luminescent properties through structural changes is noteworthy.
Compound Description: Vemurafenib is a BRAF inhibitor approved for treating metastatic melanoma harboring the BRAFV600E mutation. [] Studies indicate that P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) restrict its brain distribution. [] The intracellular accumulation of vemurafenib is significantly limited due to active efflux mediated by P-gp and BCRP, as demonstrated in Madin-Darby canine kidney II cells transfected with these transporters. [] This efflux contributes to a limited distribution of vemurafenib to the central nervous system. []
Compound Description: This compound acts as a non-subtype-selective PPAR agonist. In reporter-gene assays using COS-7 cells transfected with either a galactosidase 4-response element-based or a human aP2 promoter-based Luc reporter vector, along with either chimeric or full-length human PPAR expression plasmids, GW-2331 displayed partial agonist activity relative to pioglitazone. [] This partial agonism was also reflected in a lower maximal up-regulation of mouse aP2 mRNA in 3T3-L1 adipocytes and a time-dependent increase in neutral lipids compared to pioglitazone. []
4-(2,4-Dicarboxylphenyl) picolinic acid (H3L1)
Compound Description: This pyridine-tricarboxylate ligand, along with 5-(3′,5′-dicarboxylphenyl) nicotinic acid (H3L2), was used to synthesize five coordination polymers under hydrothermal conditions. [] These polymers exhibited diverse structural features, including 2D distorted square-grid networks, 2D square-grid networks based on tetranuclear units, 2D networks based on chains, and 3D frameworks. []
5-(3′,5′-Dicarboxylphenyl) nicotinic acid (H3L2)
Compound Description: This is a pyridine-tricarboxylate ligand employed alongside 4-(2,4-dicarboxylphenyl) picolinic acid (H3L1) in the synthesis of five coordination polymers under hydrothermal conditions. [] The resulting polymers displayed a variety of structural motifs, encompassing 2D distorted square-grid networks, 2D square-grid networks built upon tetranuclear units, 2D networks formed by chains, and 3D frameworks. []
Compound Description: Compound 10n, a 3-Cyanopyridine derivative, exhibits promising anti-cancer activity. [] It inhibits the growth of human liver cancer (Huh7), human glioma (U251), and human melanoma (A375) cells with IC50 values of 5.9 µM, 6.0 µM, and 7.2 µM, respectively. [] Molecular dynamics simulations suggest that Compound 10n interacts with the BIR domain of the survivin protein, particularly targeting the amino acid Ile74. []
Compound Description: Compound 9o, another 3-Cyanopyridine derivative, exhibits even more potent anti-cancer activity compared to Compound 10n. [] Notably, Compound 9o demonstrates superior efficacy against Huh7, U251, and A375 cells, with IC50 values of 2.4 µM, 17.5 µM, and 7.2 µM, respectively, surpassing the activity of 10-hydroxycamptothecin and 5-fluorouracil. [] This suggests that the BIR domain of the survivin protein may be a suitable target for developing anti-cancer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phosphatidylethanolamines (PEs) are phospholipids found in biological membranes that serve both structural and functional roles. Different types of PE are commonly used in the generation of micelles, liposomes, and other types of artificial membranes. 1,3-Dipalmitoyl-sn-glycero-2-PE is a phospholipid containing the saturated long-chain (16:0) stearic acid inserted at the sn-1 and sn-3 positions and PE at the sn-2 site.